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DMPX

Cat. No.: B014051
CAS No.: 14114-46-6
M. Wt: 218.21 g/mol
InChI Key: IORPOFJLSIHJOG-UHFFFAOYSA-N
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Description

Historical Perspective on Xanthine (B1682287) Derivatives in Research

Xanthine and its derivatives, a class of purine-based alkaloids, have a long and storied history in science and medicine. nih.govwikipedia.org Naturally occurring methylxanthines such as caffeine (B1668208), theophylline (B1681296), and theobromine (B1682246) are widely consumed for their stimulant and therapeutic effects. nih.gov Theophylline, for instance, was first extracted from tea leaves in 1888 and later became a cornerstone in the treatment of asthma due to its bronchodilator properties. nih.gov

The scientific exploration of xanthine derivatives began in the early 19th century with the isolation and characterization of these compounds from natural sources. nih.gov For many years, these derivatives have been utilized for various medicinal purposes, including as diuretics and respiratory stimulants. nih.govrxlist.com The underlying mechanism of their action was later discovered to involve the non-specific inhibition of phosphodiesterase enzymes and the antagonism of adenosine (B11128) receptors. nih.govwikipedia.org This dual action made them valuable tools for research and laid the groundwork for the development of more specific and potent pharmacological agents.

Evolution of Adenosine Receptor Antagonist Research Leading to DMPX

The understanding that many of the physiological effects of xanthines were mediated through the blockade of adenosine receptors spurred a new direction in research. Adenosine, a ubiquitous signaling molecule, plays a crucial role in regulating a wide array of physiological processes through its interaction with four receptor subtypes: A1, A2A, A2B, and A3. acs.orgnih.gov The A1 and A2A receptors, in particular, became key targets for drug development due to their high affinity for adenosine. acs.org

Early research focused on developing antagonists for the A1 adenosine receptor. acs.org However, the therapeutic potential of targeting the A2A receptor soon became apparent, especially in the context of neurological disorders like Parkinson's disease. nih.govwikipedia.org This led to a concerted effort to synthesize A2A-selective antagonists.

This compound emerged from this research as a caffeine analog with a notable selectivity for the A2 adenosine receptor over the A1 subtype. nih.goviiab.me This selectivity was a significant advancement, as caffeine itself is a non-selective antagonist. acs.org The introduction of a propargyl group at the 1-position of the xanthine scaffold in this compound proved to be a key structural modification that conferred this A2A selectivity. acs.org

Significance of this compound as a Research Tool and Lead Compound

The development of this compound provided researchers with a potent and selective tool to investigate the physiological and pathological roles of the A2A adenosine receptor. nih.gov Its ability to penetrate the blood-brain barrier allowed for in vivo studies of the central nervous system effects of A2A receptor blockade. medchemexpress.com this compound has been instrumental in studies exploring conditions such as Parkinson's disease, where it has been shown to block the behavioral inhibition induced by A2A receptor agonists. medchemexpress.com

Furthermore, this compound has served as a critical lead compound in the quest for even more potent and selective A2A adenosine receptor antagonists. acs.orgacs.org A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. frontiersin.org The process of modifying a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties is known as lead optimization. wuxiapptec.comdrugdiscoverychemistry.com

Extensive research has been conducted to synthesize derivatives of this compound by introducing various substituents at the 8-position of the xanthine ring. acs.orgnih.gov This has led to the discovery of compounds with significantly enhanced affinity and selectivity for the A2A receptor, some of which are superior to previously established standard A2A antagonists. acs.orgnih.gov These structure-activity relationship (SAR) studies, which analyze how chemical structure relates to biological activity, have been crucial in refining the design of A2A antagonists. acs.orgnih.gov

Table 1: Research Findings on this compound and its Derivatives

CompoundKey FindingReference
This compound A caffeine analog with selectivity for A2 adenosine receptors over A1 receptors. nih.gov nih.gov
This compound Potently blocks hypothermia and behavioral depression induced by the A2 adenosine agonist NECA. nih.gov nih.gov
This compound Showed greater motor-stimulating potency than caffeine. nih.gov nih.gov
8-substituted this compound derivatives Introduction of styryl groups at the 8-position led to compounds with high affinity and selectivity for A2A receptors. acs.orgnih.gov acs.orgnih.gov
8-(m-bromostyryl)-DMPX A derivative exhibiting high A2A affinity (Ki = 8 nM) and 146-fold selectivity. acs.orgnih.gov acs.orgnih.gov
8-(3,4-dimethoxystyryl)-DMPX A derivative with high A2A affinity (Ki = 15 nM) and 167-fold selectivity. acs.orgnih.gov acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N4O2 B014051 DMPX CAS No. 14114-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethyl-1-prop-2-ynylpurine-2,6-dione
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InChI

InChI=1S/C10H10N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h1,6H,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IORPOFJLSIHJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161577
Record name 3,7-Dimethyl-1-propargylxanthine
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Molecular Weight

218.21 g/mol
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CAS No.

14114-46-6
Record name 3,7-Dimethyl-1-propargylxanthine
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Record name 3,7-Dimethyl-1-propargylxanthine
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Record name 3,7-Dimethyl-1-propargylxanthine
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Record name 3,7-Dimethyl-1-propargylxanthine
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Record name 3,7-DIMETHYL-1-PROPARGYLXANTHINE
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Synthesis and Derivatization Methodologies of 3,7 Dimethyl 1 Propargylxanthine

Foundational Synthetic Pathways for Xanthine (B1682287) Precursors

The synthesis of the xanthine scaffold, a purine-2,6-dione (B11924001) structure, is a critical first step in producing DMPX and its derivatives. nih.gov The most common approaches involve the strategic alkylation and cyclization of pyrimidine-based precursors.

Alkylation Strategies

Alkylation is a fundamental process for introducing substituents onto the nitrogen atoms of the xanthine ring system. uniroma1.it The specific placement of alkyl groups, such as methyl or propargyl, is crucial for determining the final compound's identity.

Common alkylating agents include alkyl halides (e.g., methyl iodide, propargyl bromide), dialkyl sulfates (e.g., dimethyl sulfate (B86663), diethyl sulfate), and tosylates (e.g., ethyl tosylate). nih.govnih.govmdpi.com These reactions are typically performed in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base, such as potassium carbonate, to facilitate the reaction. nih.gov For instance, the propargylation of a dialkylxanthine can be achieved by reacting it with propargyl bromide and potassium carbonate in DMF at room temperature. nih.gov

Quaternization at the N9 position of xanthines often requires more forceful conditions, such as high temperatures (150-170 °C) and the use of neat reagents like ethyl tosylate or dimethyl sulfate. nih.govmdpi.com However, advancements have led to cleaner processes, such as using a Q-tube® reactor with water as a solvent at elevated temperatures (130 °C), for the alkylation of various N-H-containing heterocycles, including xanthines. mdpi.com

Table 1: Common Alkylation Reagents and Conditions for Xanthine Synthesis
Alkylating AgentBase/SolventTypical ConditionsReference
Propargyl bromideK₂CO₃ / DMFRoom temperature, 24 h nih.gov
Methyl IodideK₂CO₃ / DMFReflux or closed vessel nih.gov
Ethyl tosylateNeat (no solvent)150 °C, 2 h nih.gov
Dimethyl sulfateNeat (no solvent)170 °C, 90 min mdpi.com
Alkyl/Aryl HalidesK₂CO₃ / Water130 °C, 35 min (Q-tube®) mdpi.com

Cyclization Techniques

The construction of the imidazole (B134444) ring to complete the xanthine purine (B94841) system is most famously achieved through the Traube purine synthesis. uniroma1.itnih.gov This method is the most established and widely utilized pathway for creating xanthine analogs. nih.gov

The Traube synthesis typically begins with a 6-aminouracil (B15529) derivative. uniroma1.it This precursor undergoes nitrosation at the 5-position using sodium nitrite (B80452) and acetic acid, followed by reduction of the nitroso group to an amine, often with sodium dithionite, to yield a 5,6-diaminouracil (B14702) derivative. nih.gov The final step is the cyclization of this diamine. This can be accomplished by reacting the 5,6-diaminouracil with reagents like formic acid or triethyl orthoformate to introduce the C8 carbon and close the imidazole ring. nih.govasianpubs.org Microwave-assisted cyclization with triethyl orthoformate has been shown to be a rapid and efficient method, yielding 1-propargylxanthine in 90% yield after just 5 minutes of irradiation. asianpubs.org

Alternative cyclization strategies involve reacting 5,6-diaminouracil derivatives with aldehydes to form a Schiff base (imine) intermediate, which then undergoes oxidative cyclization, often by refluxing with thionyl chloride, to afford the desired xanthine derivative. nih.gov

Specific Preparation Methods for 3,7-Dimethyl-1-propargylxanthine

The synthesis of this compound involves a precise sequence of reactions to install the propargyl group at the N1 position and methyl groups at the N3 and N7 positions.

Functionalization of Xanthine Precursors

Once the basic xanthine structure is formed, further functionalization can occur, particularly at the 8-position, to create a wide range of derivatives. For this compound analogues, this often involves starting with a precursor that can be modified at C8. nih.govacs.orgacs.org For example, 8-substituted this compound derivatives can be prepared by reacting a suitable 1-propargyl-3,7-dimethyl-5,6-diaminouracil intermediate with various reagents. Condensation with carboxylic acids in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) followed by cyclization is a common route. researchgate.net Alternatively, condensation with aldehydes followed by oxidative cyclization can yield 8-substituted this compound compounds. researchgate.net

Utilization of 5,6-Diaminouracil Derivatives as Starting Materials

The use of 5,6-diaminouracil derivatives is a cornerstone of xanthine synthesis, providing a versatile platform for building the target molecule. frontiersin.orgnih.govresearchgate.net A highly effective strategy for synthesizing this compound and its analogues starts with a 3-propargyl-5,6-diaminouracil intermediate. nih.govacs.orgresearchgate.netacs.org This specific starting material streamlines the introduction of the propargyl group.

In one described method, the synthesis begins with the propargylation of 5,6-diaminouracil to form 1-propargyl-5,6-diaminouracil. This intermediate then undergoes further reactions to build the final this compound molecule. This approach is considered the method of choice for preparing this class of xanthine derivatives. nih.govacs.orgacs.org The general pathway involves the condensation of the 5,6-diaminouracil derivative with a one-carbon unit source, such as formic acid or an orthoformate, to complete the purine ring system. nih.govasianpubs.org

Propargylation and Methylation Steps

The introduction of the three key substituents—one propargyl and two methyl groups—can be achieved through different synthetic sequences.

One direct route involves the following steps:

Propargylation of 5,6-Diaminouracil : The synthesis starts with 5,6-diaminouracil, which is reacted with propargyl bromide in a solvent like DMF with a base (e.g., potassium carbonate). This selectively adds the propargyl group to the N1 position, yielding 1-propargyl-5,6-diaminouracil.

Methylation : The resulting intermediate undergoes methylation to introduce methyl groups at the N3 and N7 positions. Reagents like dimethyl sulfate or methyl iodide are used for this step.

Cyclization : The final step is the cyclization of the resulting N1-propargyl-N3,N7-dimethyl-5,6-diaminouracil intermediate. This is achieved using cyclizing agents such as formic acid or triethyl orthoformate to form the imidazole ring and yield 3,7-Dimethyl-1-propargylxanthine.

Advanced Synthetic Approaches

The synthesis of 3,7-Dimethyl-1-propargylxanthine (this compound) has evolved from traditional methods to more advanced approaches that offer improved efficiency, yield, and environmental compatibility. These modern techniques focus on optimizing reaction conditions and employing novel catalytic systems.

Modern Catalytic Methods

While specific catalytic methods for the de novo synthesis of the this compound core are not extensively detailed in readily available literature, the broader field of xanthine synthesis has seen the application of various catalysts. For instance, metal-based catalysts are often employed in cross-coupling reactions to introduce substituents at the C8 position of the xanthine scaffold. These methods, however, are more relevant to the derivatization of the pre-formed this compound molecule. The primary synthesis of the xanthine ring system, including that of this compound, still largely relies on classical cyclization reactions of uracil (B121893) precursors. Future research may explore the use of catalysts to enhance the efficiency and selectivity of these fundamental ring-closing steps.

Solvent-Free Synthesis

The development of solvent-free synthetic methods is a significant step towards greener chemistry, minimizing the use of hazardous organic solvents. In the context of xanthine chemistry, microwave-assisted solvent-free synthesis has been successfully employed for the thionation of xanthine bases using Lawesson's reagent. clockss.org This approach dramatically reduces reaction times and simplifies workup procedures. clockss.org While a specific solvent-free protocol for the synthesis of 3,7-Dimethyl-1-propargylxanthine has not been explicitly described, the general success of this methodology in the synthesis of related propargylamines and other xanthine derivatives suggests its potential applicability. clockss.orgrsc.org Such a method would likely involve the reaction of the appropriate starting materials under microwave irradiation without a solvent, potentially leading to a more environmentally friendly and efficient synthesis of this compound.

Reaction Optimization and Solvent Effects

The polarity of the solvent can also play a crucial role. The propargylation of 5,6-diaminouracil, a key step in one of the synthetic routes to this compound, is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction. The subsequent methylation steps also utilize polar aprotic solvents. The purity of the final product is often dependent on the choice of recrystallization solvents, with mixtures like ethanol/water being employed to achieve high purity.

Derivatization of 3,7-Dimethyl-1-propargylxanthine

The modification of the 3,7-Dimethyl-1-propargylxanthine (this compound) molecule, particularly at the 8-position, has been a subject of considerable research to explore its structure-activity relationships.

Synthesis of 8-Substituted this compound Derivatives

A variety of substituents have been introduced at the 8-position of the this compound scaffold. A common and effective strategy for the synthesis of these derivatives starts from 3-propargyl-5,6-diaminouracil. researchgate.netnih.gov This intermediate is condensed with an appropriate aldehyde to form a Schiff base, which then undergoes oxidative cyclization to yield the 8-substituted 1-propargylxanthine. Subsequent methylation at the N3 and N7 positions affords the final 8-substituted this compound derivative. researchgate.net Different synthetic strategies have been explored to prepare a range of this compound analogues. researchgate.netnih.gov

Introduction of Styryl Residues

Among the various 8-substituents, styryl residues have been of particular interest. The synthesis of 8-styryl-substituted this compound derivatives has been successfully achieved, leading to compounds with high affinity and selectivity for certain biological targets. researchgate.netnih.gov The general synthetic route involves the condensation of 3-propargyl-5,6-diaminouracil with a substituted cinnamaldehyde, followed by cyclization and dimethylation. researchgate.net

Several 8-styryl-DMPX derivatives have been synthesized and characterized. The table below summarizes some of these derivatives and their reported data. researchgate.netnih.gov

Compound NameSubstituent at 8-positionMolecular FormulaKi (A2A) (nM)Selectivity (A1/A2A)
8-(m-chlorostyryl)-DMPX (CS-DMPX)m-chlorostyrylC₁₈H₁₅ClN₄O₂13100-fold
8-(m-bromostyryl)-DMPX (BS-DMPX)m-bromostyrylC₁₈H₁₅BrN₄O₂8146-fold
8-(3,4-dimethoxystyryl)-DMPX3,4-dimethoxystyrylC₂₀H₂₀N₄O₄15167-fold

These compounds have been identified as potent and selective antagonists for the A2A adenosine (B11128) receptor. researchgate.netnih.gov The synthesis of these derivatives has been instrumental in understanding the structure-activity relationships of this compound analogues.

Specific Examples: 8-(m-chlorostyryl)-DMPX, 8-(m-bromostyryl)-DMPX, 8-(3,4-dimethoxystyryl)-DMPX

The synthesis of various 8-styryl-substituted this compound derivatives has been undertaken to explore their structure-activity relationships. nih.govresearchgate.net A successful synthetic route starts with 3-propargyl-5,6-diaminouracil. nih.govresearchgate.net This method has proven effective for producing this class of xanthine derivatives. nih.gov

Key examples of these derivatives include:

8-(m-chlorostyryl)-DMPX (CS-DMPX) nih.gov

8-(m-bromostyryl)-DMPX (BS-DMPX) nih.gov

8-(3,4-dimethoxystyryl)-DMPX nih.gov

These compounds have demonstrated high affinity and selectivity for A2A adenosine receptors in radioligand binding studies. nih.govresearchgate.net

Table 1: Affinity and Selectivity of 8-Styryl-Substituted this compound Derivatives for A2A Adenosine Receptors

Compound A2A Affinity (Ki in nM) Selectivity (Fold)
8-(m-chlorostyryl)-DMPX 13 100
8-(m-bromostyryl)-DMPX 8 146
8-(3,4-dimethoxystyryl)-DMPX 15 167

This table is based on data from radioligand binding studies. nih.govresearchgate.net

Modification at 1-, 3-, and 7-Positions of this compound and its Derivatives

The modification of the xanthine structure at the 1-, 3-, and 7-positions has been a key strategy in developing adenosine receptor antagonists. nih.gov While this compound itself is 3,7-dimethyl-1-propargylxanthine, further modifications to these positions in its derivatives can significantly alter their properties. researchgate.netnih.gov

Alkylation of theobromine (B1682246) can produce this compound. researchgate.net However, achieving selective alkylation can be challenging. researchgate.net The synthesis of 8-substituted this compound derivatives often involves a multi-step process that may include the bismethylation of precursor compounds using reagents like methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF). researchgate.net The introduction of various substituents at these positions is a critical aspect of creating diverse analogs for structure-activity relationship studies. researchgate.netnih.gov

Oxidation and Substitution Reactions

The synthesis of this compound derivatives often involves oxidation and substitution reactions. For instance, one synthetic approach involves the condensation of 3-propargyl-5,6-diaminouracil with an appropriate aldehyde to form imines. researchgate.net These imines can then undergo oxidative ring closure to form the xanthine core. researchgate.net Reagents like ferric chloride or thionyl chloride can be used for this cyclization step. researchgate.net

Substitution reactions are also fundamental. For example, the synthesis of certain 8-substituted analogs proceeds via the reaction of a uracil derivative with a carboxylic acid using a carbodiimide, or with a carboxylic acid chloride in pyridine. researchgate.net

Formation of Substituted Xanthine Analogs

The formation of substituted xanthine analogs from this compound is a crucial area of research for developing new adenosine receptor antagonists. A variety of synthetic methods are employed to introduce different functional groups at the 8-position of the this compound scaffold. nih.govresearchgate.net

One common method involves the initial synthesis of 3-propargyl-5,6-diaminouracil, which then serves as a key intermediate. nih.govresearchgate.net This intermediate can be reacted with various aldehydes to form Schiff bases, which are then cyclized to yield the 8-substituted this compound derivatives. researchgate.net Another approach involves the acylation of the 6-amino group of a uracil precursor, followed by ring closure under basic conditions to form the xanthine ring system. researchgate.net These methods allow for the creation of a wide array of analogs with different substituents, such as styryl, phenyl, and thienyl groups, at the 8-position. researchgate.net

Industrial-Scale Production Considerations

The transition from laboratory-scale synthesis to industrial-scale production of this compound and its derivatives requires consideration of more efficient and scalable manufacturing processes.

Continuous-Flow Reactor Systems for Methylation and Cyclization

Continuous-flow chemistry offers significant advantages over traditional batch processing for the industrial production of active pharmaceutical ingredients (APIs) like this compound. researchgate.netbeilstein-journals.orgmdpi.com This methodology utilizes a continuously flowing stream of reactants, which can lead to improved safety, efficiency, and process control. mdpi.commit.eduresearchgate.net

For the synthesis of xanthine derivatives, continuous-flow systems can be particularly beneficial for methylation and cyclization reactions. researchgate.net These systems allow for precise control over reaction parameters, which is often difficult to achieve in large batch reactors, especially for exothermic reactions. nih.gov The use of packed-bed reactors with solid-supported catalysts or reagents can further enhance the efficiency and sustainability of the process. rsc.org

Key Process Parameters: Residence Time, Temperature, Pressure

In continuous-flow systems, several key process parameters must be optimized to ensure high yield and purity of the final product. researchgate.netnih.gov

Residence Time: This is the time the reaction mixture spends in the reactor. It is determined by the reactor volume and the flow rate of the reactants. mit.edu Optimizing residence time is crucial for achieving complete conversion of starting materials to the desired product. researchgate.netnih.gov

Temperature: Continuous-flow reactors allow for excellent heat transfer, enabling reactions to be run at higher temperatures than in batch processes, which can significantly accelerate reaction rates. nih.gov Precise temperature control is essential for minimizing the formation of byproducts. nih.gov

Pressure: By using back-pressure regulators, flow reactions can be conducted at pressures above atmospheric pressure. researchgate.net This allows for the use of solvents at temperatures above their normal boiling points, further increasing reaction rates and enabling new reaction possibilities. researchgate.net

The ability to precisely control these parameters in a continuous-flow setup allows for the development of robust and reproducible manufacturing processes for complex molecules like this compound and its analogs. mit.eduresearchgate.net

Molecular Mechanism of Action of 3,7 Dimethyl 1 Propargylxanthine

Target Receptor Characterization: Adenosine (B11128) Receptors (ARs)

DMPX's mechanism of action is centered on its ability to bind to adenosine receptors (ARs). These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in modulating a wide array of physiological processes. nih.gov The endogenous ligand for these receptors is adenosine, a nucleoside that plays a significant role in cellular signaling. nih.gov

Adenosine Receptor Subtypes: A1, A2A, A2B, A3

There are four identified subtypes of adenosine receptors: A1, A2A, A2B, and A3. nih.gov These subtypes are distributed differently throughout the body and are coupled to various intracellular signaling pathways. nih.gov The A1 and A2A receptors are the high-affinity receptors for adenosine, while the A2B and A3 receptors have a lower affinity. nih.gov this compound demonstrates a notable selectivity for the A2 subtypes. wikipedia.orgiiab.me

Gs Protein-Coupled Receptor Activation

Adenosine receptors, being G protein-coupled receptors, initiate intracellular signaling cascades upon activation. nih.govnih.gov Specifically, the A2A and A2B receptor subtypes are typically coupled to the Gs protein. youtube.com Activation of the Gs protein leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). youtube.com This increase in cAMP then activates protein kinase A (PKA), which phosphorylates various downstream target proteins, leading to a cellular response. youtube.com

This compound as a Selective Adenosine A2A Receptor Antagonist

This compound is recognized as a selective antagonist of the adenosine A2A receptor. wikipedia.orgiiab.memedchemexpress.com This selectivity is a key aspect of its pharmacological profile and distinguishes it from other xanthine (B1682287) derivatives like caffeine (B1668208), which are non-selective adenosine receptor antagonists. nih.govwikipedia.org

High Potency in Blocking Adenosine-Mediated Signaling Pathways

As a potent antagonist, this compound effectively blocks the signaling pathways that are normally initiated by adenosine binding to the A2A receptor. By occupying the receptor's binding site, this compound prevents adenosine from exerting its effects, thereby inhibiting the downstream cascade involving Gs protein activation and cAMP production.

Inhibition of Adenosine Action

The primary consequence of this compound binding to the A2A receptor is the inhibition of adenosine's natural action. Adenosine typically acts as a neuromodulator and has inhibitory effects on the central nervous system. By blocking these actions, this compound can lead to stimulatory effects. For instance, in vivo studies have shown that this compound can potently block the hypothermia and behavioral depression induced by adenosine agonists. nih.gov

Differential Affinity for A2A versus A1 Subtypes

A critical feature of this compound is its differential affinity for the A2A receptor subtype over the A1 subtype. nih.gov Research has demonstrated that this compound is significantly more potent in antagonizing the effects of A2 adenosine agonists compared to A1 agonists. nih.gov For example, one study found this compound to be 57-fold more potent against NECA-induced hypothermia (an A2-mediated effect) than against CHA-induced hypothermia (an A1-mediated effect). nih.gov This selectivity allows for more targeted modulation of adenosine signaling pathways, making this compound a valuable tool in pharmacological research. nih.gov

Table 1: Affinity of this compound for Adenosine Receptor Subtypes

Receptor SubtypeKi (nM)Selectivity vs. A1
A1~1000 - 10000-
A2A~13 - 100~100-fold
A2B--
A3--

Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. Lower Ki values indicate higher binding affinity. Data compiled from multiple sources. nih.govnih.govresearchgate.net

Table 2: Potency of this compound in Blocking Adenosine Agonist Effects
AgonistEffectThis compound Potency (vs. Agonist)
NECA (A2 Agonist)Hypothermia57-fold more potent than vs. CHA
NECA (A2 Agonist)Behavioral Depression11-fold more potent than vs. CHA
CHA (A1 Agonist)Hypothermia-
CHA (A1 Agonist)Behavioral Depression-

This table illustrates the in vivo potency of this compound in blocking the effects of selective adenosine agonists, highlighting its A2A selectivity. Data from Seale et al., 1988. nih.gov

Comparison of Potency with Caffeine

3,7-Dimethyl-1-propargylxanthine, a caffeine analog, demonstrates a markedly higher potency as an antagonist at adenosine receptors, particularly the A2A subtype. wikipedia.orgnih.gov In vivo studies in mice have shown that this compound is significantly more powerful than caffeine in counteracting the effects of the potent A2 adenosine agonist, 5'-N-ethylcarboxamidoadenosine (NECA). nih.gov

Specifically, this compound was found to be 28 times more potent than caffeine in blocking the peripheral effects (like hypothermia) and 15 times more potent in blocking the central effects (like behavioral depression) induced by NECA. wikipedia.orgnih.gov Furthermore, the locomotor stimulation caused by this compound was also greater than that of caffeine. wikipedia.org In contrast, when compared against the A1-selective agonist N6-cyclohexyladenosine (CHA), this compound was equipotent with caffeine in preventing hypothermia and only 2.5 times more potent against behavioral depression. nih.gov This highlights the A2-selectivity of this compound compared to the non-selective profile of caffeine. nih.gov

Studies on various caffeine analogs have elucidated that replacing the 1-methyl group of caffeine with a propargyl group enhances potency at the A2 receptor by approximately 7- to 10-fold, with little effect on A1 receptor potency. nih.gov This substitution is a key factor in the increased potency and A2-selectivity of this compound over caffeine. nih.govnih.gov

Table 1: Comparative Potency of this compound and Caffeine

Parameter This compound Potency vs. Caffeine Reference
Blockade of Peripheral NECA Effects 28x higher wikipedia.orgnih.gov
Blockade of Central NECA Effects 15x higher wikipedia.orgnih.gov
Blockade of CHA-induced Hypothermia Equipotent nih.gov
Blockade of CHA-induced Depression 2.5x higher nih.gov

Intracellular Signaling Pathway Modulation

Elevation of Intracellular cAMP Levels

The antagonism of A2A adenosine receptors by this compound directly impacts intracellular signaling pathways, primarily through the modulation of cyclic adenosine monophosphate (cAMP). Adenosine A2A receptors are G-protein coupled receptors that, upon activation by adenosine, stimulate the enzyme adenylyl cyclase. nih.govgoums.ac.ir This stimulation leads to an increase in the intracellular concentration of the second messenger cAMP. nih.govgoums.ac.ir

By acting as an A2A receptor antagonist, this compound blocks the binding of endogenous adenosine and prevents the activation of this signaling cascade. wikipedia.orgnih.gov The result is an inhibition of adenylyl cyclase stimulation, thereby preventing or reducing the elevation of intracellular cAMP levels that would normally occur in the presence of adenosine. nih.gov This mechanism is central to the physiological effects mediated by A2A receptor blockade. While some xanthines like caffeine can also increase cAMP by inhibiting phosphodiesterase enzymes, this typically occurs at higher concentrations than those needed for receptor antagonism. wikipedia.org

Regulation of Neurotransmitter Release

Adenosine receptors play a crucial role in modulating the release of various neurotransmitters in the central nervous system. A2A receptors, in particular, are known to form heterodimers with other receptors and influence the release of neurotransmitters such as acetylcholine (B1216132) and dopamine (B1211576). wikipedia.orgnih.gov

By blocking A2A receptors, this compound can disinhibit the release of these neurotransmitters. For instance, caffeine's known stimulant effects are partly due to its ability to enhance the release of acetylcholine by blocking adenosine receptors. wikipedia.org Similarly, other methylxanthines have been shown to increase the availability of acetylcholine and dopamine. nih.gov Therefore, this compound, as a potent A2A antagonist, is expected to facilitate the release of key neurotransmitters, contributing to its stimulant properties. wikipedia.orgnih.gov

Structure-Activity Relationships (SAR) in Adenosine Receptor Antagonism

Impact of 8-Substitution on A2A Affinity and Selectivity

The substitution at the 8-position of the xanthine core is a critical determinant of affinity and selectivity for the A2A adenosine receptor. nih.govsemanticscholar.org For this compound, the introduction of various substituents at this position has been extensively studied to optimize its antagonist properties.

Research has shown that incorporating (E)-styryl groups at the 8-position can significantly enhance A2A affinity and selectivity. researchgate.net Specific derivatives of this compound have been identified as highly potent and selective A2A antagonists. For example, the introduction of a meta-chlorostyryl or meta-bromostyryl group results in compounds with nanomolar affinity for the A2A receptor and over 100-fold selectivity versus the A1 receptor. researchgate.net These findings underscore the importance of the electronic and steric properties of the 8-substituent in achieving high-affinity binding within the A2A receptor's binding pocket. nih.govnih.gov

Table 2: A₂A Affinity and Selectivity of 8-Substituted this compound Derivatives

8-Substituent Kᵢ at A₂A (nM) Selectivity (A₁/A₂A) Reference
(E)-m-chlorostyryl 13 100-fold researchgate.net
(E)-m-bromostyryl 8 146-fold researchgate.net

Role of Propargyl Group at Position 1

The substituent at the N1 position of the xanthine scaffold is crucial for determining potency and selectivity at adenosine receptor subtypes. nih.govnih.gov In the case of this compound, the presence of a propargyl group (a three-carbon chain with a triple bond) at the N1 position is a key structural feature.

Compared to caffeine's methyl group at N1, the propargyl group in this compound significantly enhances its potency at the A2A receptor. nih.gov The A2A receptor's binding site can accommodate smaller alkyl groups like methyl, ethyl, and propargyl at this position. nih.gov The replacement of the 1-methyl group with a propargyl substituent has been shown to increase potency at the A2 receptor by 7- to 10-fold while having minimal impact on A1 receptor affinity. nih.gov This differential effect is a primary reason for the A2A selectivity observed with this compound compared to the non-selective nature of caffeine. nih.govnih.gov

Significance of Methyl Groups at Positions 3 and 7

The molecular structure of 3,7-Dimethyl-1-propargylxanthine (this compound) is built upon a xanthine scaffold, a purine (B94841) base that forms the core of many biologically active compounds. The specific arrangement of substituents on this scaffold dictates the compound's pharmacological profile. In this compound, the methyl groups at the N3 and N7 positions, along with a propargyl group at the N1 position, are critical to its mechanism of action as a potent and selective adenosine A2A receptor antagonist.

The significance of the methyl groups at positions 3 and 7 is best understood by comparing this compound to other naturally occurring methylxanthines like caffeine, theophylline (B1681296), and theobromine (B1682246). These compounds share the same xanthine core but differ in their methylation patterns, which in turn alters their affinity and selectivity for adenosine receptors. nih.govmdpi.com

The 3,7-dimethylxanthine structure, which forms the basis of this compound, is also the structure of theobromine, the primary alkaloid found in cocoa. discovermagazine.comlaprove.com By itself, theobromine is generally considered a weaker adenosine receptor antagonist than caffeine or theophylline. nih.govresearchgate.net Caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) are non-selective antagonists at A1 and A2 adenosine receptors. nih.gov Some research indicates that the presence of a methyl group at the N7 position, as seen in caffeine, may decrease adenosine receptor affinity compared to theophylline, which lacks it. nih.gov

However, the specific 3,7-dimethyl configuration of this compound provides a crucial structural foundation for the N1-propargyl group. It is the combination of these three substituents that confers the compound's characteristic high potency and selectivity for the A2A receptor. Research on various caffeine and theophylline analogues has shown that replacing the N1-methyl substituent with a propargyl group significantly enhances potency at the A2 receptor, with minimal effect on the A1 receptor. nih.gov

For instance, 3,7-dimethyl-1-propylxanthine, a close analogue of this compound, is 10-fold more potent than caffeine at the A2 receptor while being only slightly more potent at the A1 receptor. nih.gov this compound itself, with the N1-propargyl group, is a potent and selective antagonist of A2 adenosine receptors. wikipedia.orgnih.gov It has been shown to be 28 times more potent than caffeine in blocking peripheral A2 agonist effects and 15 times more potent in blocking central effects. wikipedia.orgnih.gov

Therefore, the significance of the methyl groups at positions 3 and 7 in this compound is not that they independently confer high potency, but that they create the specific theobromine scaffold. This scaffold, when combined with the N1-propargyl group, achieves an optimal conformation for high-affinity binding and selective antagonism at the A2A adenosine receptor, distinguishing it from less selective methylxanthines like caffeine. nih.govwikipedia.org While methylxanthines can have other minor effects, such as inhibition of phosphodiesterases, their primary mechanism at physiologically relevant concentrations is the antagonism of adenosine receptors. nih.govwikipedia.org

Interactive Data Table: Comparison of this compound and Related Methylxanthines

The following table summarizes the structural differences and adenosine receptor activity profiles of this compound and its parent methylxanthine compounds.

Compound NameN1-SubstituentN3-SubstituentN7-SubstituentKey Characteristics
Theophylline MethylMethylHydrogenNon-selective A1/A2 antagonist. nih.gov
Theobromine HydrogenMethylMethylWeaker adenosine receptor antagonist than caffeine or theophylline. nih.gov
Caffeine MethylMethylMethylNon-selective A1/A2 antagonist. nih.gov
3,7-Dimethyl-1-propargylxanthine (this compound) PropargylMethylMethylPotent and selective A2A receptor antagonist. wikipedia.orgnih.gov

Pharmacological and Biological Effects of 3,7 Dimethyl 1 Propargylxanthine

Central Nervous System (CNS) Effects

DMPX exerts significant effects on the central nervous system, primarily through its interaction with adenosine (B11128) receptors. wikipedia.orgnih.gov Its ability to cross the blood-brain barrier allows it to influence various neuronal processes. medchemexpress.com

Modulation of Motor Output

This compound has been shown to stimulate locomotor activity. nih.gov Studies in mice have demonstrated that this compound is a potent motor stimulant, with an ED50 of 10 μmol/kg, a potency slightly greater than that of caffeine (B1668208). nih.govsigmaaldrich.com This stimulant effect is attributed to its antagonist activity at central adenosine receptors. pinpick.it

Neuroprotective Effects in Neurological Disorders

Research suggests that this compound possesses neuroprotective properties, particularly in models of Parkinson's disease. nih.gov By blocking A2A receptors, this compound can attenuate the neurotoxicity induced by substances like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.gov This neuroprotective effect is a key area of interest, as A2A receptor antagonists are being explored as potential therapeutic agents for neurodegenerative diseases. nih.govnih.gov The neuroprotection is linked to the modulation of dopamine (B1211576) levels and the reduction of neuroinflammation. mdpi.com

Behavioral Depression and Locomotor Activity Studies

This compound has been observed to block behavioral depression induced by adenosine agonists. nih.gov It is significantly more potent than caffeine in this regard, showing a 15-fold higher potency in blocking the central effects of the A2 adenosine receptor agonist NECA. wikipedia.orgnih.goviiab.me In studies on mice, this compound effectively reversed the behavioral depression caused by NECA, an effect mediated by central receptors. nih.govsigmaaldrich.com Furthermore, chronic administration of this compound has been shown to increase the levels of A1-adenosine receptors in the brain. nih.gov In studies examining locomotor activity, this compound consistently produced a stimulatory effect. nih.govnih.gov

Study Focus Model Key Findings Reference
Locomotor StimulationMiceThis compound showed a slightly greater motor stimulating potency than caffeine. nih.gov
Behavioral DepressionMiceThis compound was 11-fold more potent than caffeine in blocking NECA-induced behavioral depression. nih.gov
Chronic AdministrationMiceChronic this compound treatment led to an increase in A1-adenosine receptor levels. nih.gov
Locomotor ActivityMiceThis compound produced maximal locomotor stimulation at a dose of 10 mg/kg. nih.gov

Interaction with Serotonin (B10506) Systems in the Hippocampus

The hippocampus is a brain region rich in serotonin (5-HT) receptors, which play a crucial role in mood, cognition, and emotional processing. nih.gov While direct studies on the interaction of this compound with the serotonin system in the hippocampus are limited, adenosine and serotonin systems are known to interact. Adenosine receptors can modulate the release and function of other neurotransmitters, including serotonin. nih.gov Given the high expression of various serotonin receptor subtypes in the hippocampus, such as 5-HT1A and 5-HT7, which are involved in regulating neuronal excitability, any modulation by A2A receptor antagonists like this compound could have significant functional consequences. nih.govnih.gov

Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory properties. The A2A adenosine receptor, which this compound selectively antagonizes, is implicated in inflammatory processes. nih.gov By blocking these receptors, this compound can modulate inflammatory responses. This has been a subject of interest in the context of various diseases with an inflammatory component. For instance, A2A receptor antagonists have shown beneficial effects in models of inflammation induced by lipopolysaccharides. nih.gov While the primary focus of this compound research has been on its neurological effects, its anti-inflammatory potential is a growing area of investigation.

Modulation of Spinal Nociception

This compound has been found to modulate spinal nociception, the process by which the spinal cord transmits pain signals. The spinal cord dorsal horn is a critical site for the modulation of nociceptive transmission. nih.gov The activity of nociceptive neurons in the spinal cord can be influenced by various receptors, and adenosine receptors are known to play a role in this process. The modulation of pain signals at the spinal level is a complex process involving both excitatory and inhibitory mechanisms. mdpi.comfrontiersin.org The involvement of A2A receptors in this modulation suggests that antagonists like this compound could have analgesic effects by altering the transmission of pain signals to the brain.

Cardiovascular System Effects of 3,7-Dimethyl-1-propargylxanthine

Influence on Heart Rate and Blood Pressure

Limited direct evidence is available from existing research to definitively characterize the specific influence of 3,7-Dimethyl-1-propargylxanthine on heart rate and blood pressure. However, as a xanthine (B1682287) derivative and a potent adenosine A2A receptor antagonist, its effects can be contextualized within the broader understanding of this class of compounds.

Xanthine derivatives that antagonize adenosine receptors, such as caffeine, have been shown to elicit an increase in blood pressure and a corresponding decrease in heart rate. nih.gov This physiological response is attributed to the blockade of adenosine's vasodilatory effects. nih.gov Given that this compound is a powerful antagonist of the A2A adenosine receptor, it is plausible that it could exhibit similar cardiovascular properties. nih.gov Studies on other xanthines like theophylline (B1681296) have also demonstrated the potential for increased heart rate and blood pressure. diff.orgmedex.com.bd However, without direct experimental data on this compound, any assertion regarding its specific impact on these cardiovascular parameters remains speculative. The hemodynamic effects of xanthine derivatives are complex and can be influenced by their relative affinity for different adenosine receptor subtypes and their potential for phosphodiesterase inhibition. nih.govnih.gov

Effects on Platelet Aggregation

The provided outline for this section posits that 3,7-Dimethyl-1-propargylxanthine inhibits platelet aggregation through the inhibition of phospholipase C activation and that this effect is enhanced by phosphodiesterase inhibition. However, this assertion is in direct opposition to the known pharmacology of adenosine A2A receptor antagonists.

Inhibition of Phospholipase C Activation

Current scientific literature does not support the claim that 3,7-Dimethyl-1-propargylxanthine inhibits phospholipase C (PLC) to exert anti-platelet effects. In fact, the role of adenosine A2A receptors is to mediate the inhibition of platelet aggregation, a process that can be independent of PLC. nih.gov Antagonism of these receptors by this compound would therefore be expected to counteract or reduce the natural inhibitory effects of adenosine on platelets, rather than inhibiting aggregation itself. Studies have shown that phospholipase C is a crucial enzyme in the activation of platelets, and its inhibition leads to a decrease in aggregation. nih.gov There is no evidence to suggest that this compound functions as a PLC inhibitor.

Enhancement via Phosphodiesterase Inhibition

The notion that the anti-platelet effects of 3,7-Dimethyl-1-propargylxanthine are enhanced by phosphodiesterase (PDE) inhibition is also inconsistent with its primary mechanism of action. Phosphodiesterase inhibitors are known to suppress platelet aggregation by increasing intracellular levels of cyclic adenosine monophosphate (cAMP). nih.govnih.govyoutube.comyoutube.com Activation of the adenosine A2A receptor also leads to an increase in cAMP, thus inhibiting platelet function. Therefore, a PDE inhibitor would work synergistically with an adenosine A2A receptor agonist to inhibit platelet aggregation. As an A2A receptor antagonist, this compound would block the cAMP-elevating effects of endogenous adenosine, thereby diminishing, not enhancing, any anti-aggregatory influence. While some xanthine derivatives do exhibit PDE inhibitory activity, the primary and most potent action of this compound is its selective antagonism of A2A receptors. nih.gov

Preclinical Research and Therapeutic Potential of 3,7 Dimethyl 1 Propargylxanthine

Neurodegenerative Diseases

The primary focus of preclinical research on 3,7-Dimethyl-1-propargylxanthine has been its potential as a therapeutic agent for neurodegenerative diseases, particularly Parkinson's disease. As a potent and selective antagonist of the A2A adenosine (B11128) receptor, DMPX has shown promise in mitigating some of the key symptoms and pathological hallmarks of this debilitating condition in various animal models.

Parkinson's Disease Models

This compound, a caffeine (B1668208) analog, demonstrates a higher affinity for A2A adenosine receptors compared to the A1 subtype. nih.gov This selectivity is crucial as the A2A receptors are densely located in the basal ganglia, a brain region critically involved in motor control and significantly affected in Parkinson's disease.

Preclinical studies have consistently highlighted the motor-stimulating effects of this compound. In mouse models, this compound has been shown to be a potent antagonist of the behavioral depression induced by adenosine analogs, a key factor in motor impairment. nih.gov Research indicates that the motor-stimulating potency of this compound is slightly greater than that of caffeine, a well-known central nervous system stimulant. nih.gov This suggests that by blocking the A2A adenosine receptors, this compound can effectively enhance motor activity, offering a potential avenue for improving the motor disabilities characteristic of Parkinson's disease.

Catalepsy, a state of motor immobility and a key feature in some animal models of Parkinson's disease, can be induced by dopamine (B1211576) antagonists. While direct studies on this compound's effect on catalepsy are limited, its mechanism of action as an A2A antagonist is highly relevant. A2A receptor antagonists are known to counteract the motor-impairing effects of dopamine depletion. Research has shown that this compound is significantly more potent than caffeine in blocking the centrally mediated behavioral depression caused by adenosine agonists. nih.gov This potent central action suggests that this compound could be effective in antagonizing the cataleptic state by modulating dopaminergic neurotransmission.

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model is a widely used paradigm to study the neurodegeneration seen in Parkinson's disease. nih.govmdpi.com In this model, MPTP induces the selective destruction of dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of the human disease. Studies investigating the neuroprotective potential of A2A adenosine receptor antagonists have shown that these compounds can protect against MPTP-induced neurotoxicity. The blockade of A2A receptors is believed to mitigate the excitotoxic damage and neuroinflammation that contribute to neuronal death. While specific data on this compound in this context is still emerging, its potent A2A antagonism strongly suggests a neuroprotective potential in such models.

A significant challenge with long-term levodopa (B1675098) therapy in Parkinson's disease is the development of debilitating dyskinesias (involuntary movements) and a reduction in therapeutic efficacy (tolerance). Preclinical research into A2A adenosine receptor antagonists as an adjunct therapy has been driven by the hypothesis that they may not induce these motor complications. While specific long-term studies on this compound are not yet widely published, the class of A2A antagonists is generally considered to have a lower propensity for causing dyskinesias compared to dopaminergic agonists. Further investigation into the chronic administration of this compound in Parkinson's models is needed to confirm the absence of dyskinesia and tolerance development.

Oncology Research

Emerging preclinical evidence suggests that 3,7-Dimethyl-1-propargylxanthine may also possess therapeutic potential in the field of oncology. The activation of the adenosine A2A receptor has been implicated in promoting the growth and metastasis of cancer cells, making its antagonism a novel target for cancer therapy.

An in vitro study investigated the effects of this compound on two human esophageal cancer cell lines, YM-1 and KYSE-30. The findings revealed that while low concentrations of this compound had no significant effect on cell viability, higher concentrations (≥200 μM) led to a significant, dose-dependent reduction in the viability of both cell lines. goums.ac.irgoums.ac.ir This suggests that at high doses, this compound can exert inhibitory effects on the proliferation of esophageal cancer cells.

The study determined the half-maximal inhibitory concentration (IC50) of this compound to be 767.5 μM for YM-1 cells and 682.8 μM for KYSE-30 cells. goums.ac.ir These findings point towards the potential of using this A2A receptor antagonist as a targeted therapeutic strategy for esophageal cancer. goums.ac.irgoums.ac.ir Further research, including in vivo studies, is warranted to explore the full anticancer potential of this compound across a broader range of malignancies.

Interactive Data Table: Effect of this compound on Esophageal Cancer Cell Viability

Cell LineThis compound Concentration (μM)Effect on Cell ViabilityIC50 (μM)
YM-1< 200No significant effect767.5
≥ 200Significant reduction
KYSE-30< 200No significant effect682.8
≥ 200Significant reduction

Role in Cancer Therapy as an Adenosine A2A Receptor Antagonist

3,7-Dimethyl-1-propargylxanthine (this compound) is a xanthine (B1682287) derivative that functions as a selective antagonist for the adenosine A2A receptor. nih.gov In the context of cancer, the activation of adenosine receptors, particularly the A2A subtype, has been linked to the promotion of cancer cell growth and metastasis. nih.govdntb.gov.ua The tumor microenvironment often has high levels of extracellular adenosine, which can suppress the anti-tumor immune response. By blocking the A2A receptor, antagonists like this compound can interfere with these immunosuppressive signals, making them a subject of interest in oncology research. youtube.com The therapeutic strategy revolves around the principle that antagonizing the A2A receptor could inhibit cancer progression. nih.govnih.gov Research into A2A receptor antagonists is prompted by their potential to control cancer and enhance the efficacy of existing treatments like chemotherapy and immunotherapy. youtube.com

Inhibitory Effects on Cancer Cell Growth

Preclinical studies demonstrate that 3,7-Dimethyl-1-propargylxanthine exerts inhibitory effects on the growth of certain cancer cells. ucl.ac.uk This anti-proliferative effect is primarily attributed to its role as an adenosine A2A receptor antagonist. nih.gov By blocking this receptor, this compound can counteract the growth-promoting effects of adenosine in the tumor microenvironment. dntb.gov.uanih.gov Several investigations have focused on caffeine analogs and xanthine derivatives, noting their ability to suppress the proliferation of various cancer cell lines. sigmaaldrich.com The inhibitory action of this compound is a key component of its therapeutic potential, suggesting it could be used to target and eliminate cancer cells. ucl.ac.uk

Case Studies: Esophageal Cancer Cell Lines (KYSE30 and YM-1)

The effects of 3,7-Dimethyl-1-propargylxanthine have been specifically investigated in esophageal cancer cell lines, namely KYSE30 and YM-1. nih.gov A study designed to explore the role of the adenosine A2A receptor in esophageal cancer confirmed the expression of this receptor in both KYSE30 and YM-1 cells. dntb.gov.uanih.gov The YM-1 cell line is derived from a human epithelial esophageal squamous cell carcinoma (ESCC), while the KYSE-30 cell line also originates from a human ESCC. nih.gov In this research, treating these cell lines with this compound led to a significant reduction in their viability, highlighting the compound's potential as a targeted agent against this type of cancer. nih.govucl.ac.uk This study was noted as the first to assess the effects of an A2A receptor antagonist on esophageal cancer cells. dntb.gov.uanih.gov

Dose-Dependent Reduction in Cell Viability

The inhibitory impact of 3,7-Dimethyl-1-propargylxanthine on cancer cells is dose-dependent. ucl.ac.uk In studies involving the esophageal cancer cell lines KYSE30 and YM-1, low concentrations of this compound had no significant effect on cell viability. nih.govdntb.gov.ua However, at higher concentrations (specifically ≥200 μM), the compound significantly inhibited cell proliferation. dntb.gov.ua The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, was determined for both cell lines. The IC50 for YM-1 cells was 767.5 μM, and for KYSE-30 cells, it was 682.8 μM. dntb.gov.ua This dose-response relationship underscores that the anti-cancer effects of this compound are concentration-reliant. nih.govucl.ac.uk

Table 1: IC50 Values of 3,7-Dimethyl-1-propargylxanthine in Esophageal Cancer Cell Lines

Cell LineCancer TypeIC50 Value (μM)
YM-1Esophageal Squamous Cell Carcinoma767.5 dntb.gov.ua
KYSE-30Esophageal Squamous Cell Carcinoma682.8 dntb.gov.ua

Cerebral Ischemia and Excitotoxicity Models

During cerebral ischemia, a dramatic increase in the extracellular concentration of the neurotransmitter glutamate (B1630785) leads to a phenomenon known as excitotoxicity, a major cause of neuronal death. nih.govjneurosci.org The neuromodulator adenosine is also released in large amounts during an ischemic event. ucl.ac.uk The adenosine A2A receptor plays a significant role in this process; its activation can enhance glutamate release, thereby contributing to excitotoxic mechanisms. ucl.ac.uk

Preclinical evidence suggests that blocking adenosine A2A receptors can be neuroprotective. nih.gov A2A receptor antagonists have been shown to provide early protection by controlling excessive excitotoxicity. nih.gov They can reduce the exaggerated release of glutamate that occurs during an ischemic insult. ucl.ac.uk For instance, in animal models of stroke, A2A receptor deficiency was found to attenuate the resulting brain injury. nih.gov Studies using selective A2A antagonists demonstrated a reduction in ionic imbalance and a delay in anoxic depolarization in neurons, key events in ischemic cell death. ucl.ac.uk This neuroprotective effect is linked to the presynaptic inhibition of glutamate release, directly counteracting excitotoxicity. ucl.ac.uk While specific studies on 3,7-Dimethyl-1-propargylxanthine in ischemia models are limited, its function as a potent A2A antagonist places it among the compounds with therapeutic potential for mitigating the neuronal damage caused by cerebral ischemia and excitotoxicity. frontiersin.org

Potential in Pain Management

The adenosine system, particularly the A2A receptor, is implicated in pain signaling (nociception). nih.govnih.gov Research into the role of this receptor suggests a dual function. In inflammatory pain, activation of the A2A receptor can produce an antinociceptive (pain-relieving) effect. However, in cases of neuropathic pain, the opposite appears to be true. nih.gov

Studies have shown that after peripheral nerve injury, the stimulation of A2A receptors is involved in the activation of glial cells like microglia and astrocytes, which contributes to the inflammation underlying neuropathic pain. nih.gov Consequently, blocking these receptors presents a potential therapeutic strategy for this type of pain. nih.gov Preclinical models have demonstrated that systemic and spinal administration of selective A2A receptor antagonists produces antinociceptive effects in neuropathic pain scenarios. nih.gov Furthermore, research focusing on the paraventricular thalamic nucleus, a brain region involved in pain regulation, has shown that antagonism of microglial A2A receptors induces analgesic effects. researchgate.net This suggests that A2A antagonists like 3,7-Dimethyl-1-propargylxanthine could have potential applications in the management of certain chronic pain states, particularly those with a neuropathic component. nih.govresearchgate.net

Other Potential Therapeutic Applications

As a potent and selective A2A adenosine receptor antagonist, 3,7-Dimethyl-1-propargylxanthine (this compound) has been explored for other therapeutic uses beyond cancer and neuroprotection. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system disorders. researchgate.net One area of investigation is Parkinson's disease, where A2A receptor antagonists are being studied for their potential to improve motor symptoms. researchgate.net

This compound is an analog of caffeine but has been shown to be significantly more potent in certain respects. nih.govfrontiersin.org For example, this compound was found to be 15 to 28 times more potent than caffeine in blocking the central and peripheral effects of an adenosine agonist. frontiersin.org Its motor-stimulating potency was also found to be slightly greater than that of caffeine. frontiersin.org Given that caffeine itself is used to treat conditions like apnea (B1277953) of prematurity and may have a modest protective effect against some diseases, the higher potency of this compound suggests it could be a valuable tool for studying adenosine receptor functions and developing novel therapies. frontiersin.org

Asthma

3,7-Dimethyl-1-propargylxanthine (this compound) is a xanthine derivative and a potent, selective antagonist of the A2A adenosine receptor. nih.gov While direct preclinical studies investigating the effects of this compound on asthma are not extensively documented in publicly available research, its therapeutic potential can be inferred from the established role of adenosine receptors and xanthines in the pathophysiology of asthma.

Adenosine is an important signaling molecule in the airways, and its levels are increased in the lungs of asthmatic individuals. It can provoke bronchoconstriction and modulate inflammatory responses, primarily through its interaction with four receptor subtypes: A1, A2A, A2B, and A3. The A2A receptor, in particular, is expressed on various immune cells involved in asthma, including mast cells, eosinophils, and lymphocytes. Activation of A2A receptors has complex and sometimes contradictory effects on inflammation, suggesting that selective antagonists like this compound could potentially modulate these pathways.

Traditional xanthines used in asthma therapy, such as theophylline (B1681296), are non-selective adenosine receptor antagonists. Their therapeutic actions in asthma are attributed to several mechanisms, including the inhibition of phosphodiesterases and antagonism of adenosine receptors. By selectively targeting the A2A receptor, this compound offers a more precise pharmacological tool. This selectivity could, in theory, refine the therapeutic effects and potentially reduce the side effects associated with non-selective xanthines. For instance, this compound is significantly more potent than caffeine, a well-known non-selective adenosine antagonist, in blocking A2A receptor-mediated effects. nih.govwikipedia.org Specifically, this compound was found to be 28 times more potent than caffeine in blocking peripheral A2A responses and 15 times more potent in blocking central A2A responses in mice. nih.gov

The potential of this compound in asthma lies in its ability to selectively block the A2A adenosine receptor, thereby potentially mitigating the pro-inflammatory and bronchoconstrictive effects of adenosine in the airways. However, without direct preclinical studies on this compound in asthma models, its efficacy and specific mechanisms of action in this context remain a subject for future investigation.

Modulation of Chemoconvulsive Seizures

The role of 3,7-Dimethyl-1-propargylxanthine (this compound) in the modulation of chemoconvulsive seizures has been a subject of preclinical investigation, yielding complex findings. Research in animal models has explored the effects of A2A adenosine receptor modulation on seizure activity, with some studies suggesting a potential proconvulsant action of A2A receptor antagonists like this compound.

In certain animal studies, the blockade of A2A receptors by this compound has been associated with proconvulsant effects. nih.gov This finding would suggest that activation of A2A receptors might contribute to seizure suppression. However, the interpretation of these results is nuanced due to the selectivity profile of this compound. While it is a selective A2A antagonist, it also exhibits some affinity for A1 adenosine receptors. nih.gov

The anticonvulsant effects observed with some A2A receptor agonists have been shown to be negated by selective A1 receptor antagonists. nih.gov This raises the possibility that the observed proconvulsant actions of this compound may not be solely mediated by its effects on A2A receptors but could also be influenced by its interaction with A1 receptors. nih.gov The selectivity ratio of this compound for A2A over A1 receptors has been reported to be 3 in rats and 5 in cloned human A1 receptors, indicating a degree of cross-reactivity that could be pharmacologically significant in the context of seizure modulation. nih.gov

The table below summarizes the selectivity of this compound for adenosine receptor subtypes, which is a critical factor in interpreting its effects on chemoconvulsive seizures.

CompoundA2A/A1 Selectivity Ratio (Rats)A2A/A1 Selectivity Ratio (Human, cloned)
3,7-Dimethyl-1-propargylxanthine (this compound)35

Data sourced from Yang et al., 2007, as cited in Boison, 2012. nih.gov

These findings underscore the complexity of the adenosinergic system in epilepsy and the challenges in dissecting the specific roles of A1 and A2A receptors in seizure control. While initial studies pointed towards a proconvulsant effect of this compound, a deeper analysis suggests that this may be a consequence of its incomplete selectivity, with the A1 receptor playing a significant role in the observed outcomes. nih.gov Further research with more highly selective A2A receptor antagonists is needed to fully elucidate the therapeutic potential of targeting this receptor for the modulation of chemoconvulsive seizures.

Advanced Research Methodologies Involving 3,7 Dimethyl 1 Propargylxanthine

Radioligand Binding Studies

Radioligand binding studies have been fundamental in determining the affinity and selectivity of DMPX for different adenosine (B11128) receptor subtypes. These assays utilize radioactively labeled ligands to quantify the binding of a test compound, such as this compound, to specific receptor proteins.

Assessment of Affinity at Adenosine Receptor Subtypes

This compound has demonstrated a notable selectivity for A2 adenosine receptors over the A1 subtype. nih.gov Early investigations revealed that this compound is a caffeine (B1668208) analog with a preferential affinity for A2 receptors. nih.gov This selectivity is a key characteristic that distinguishes it from other xanthines like caffeine. Further studies have quantified this, showing that the 7-methyl group in this compound significantly decreases its affinity for the A1 receptor, thereby enhancing its selectivity for A2A and A2B receptors. nih.gov

CompoundA1 Affinity (Ki)A2A Affinity (Ki)Selectivity (A1/A2A)
3,7-Dimethyl-1-propargylxanthine (this compound)ModerateHighA2A Selective
CaffeineMicromolarMicromolarNon-selective

Comparison with Standard A2A Adenosine Receptor Antagonists

When compared to other standard A2A adenosine receptor antagonists, this compound shows a distinct profile. While potent, derivatives of this compound have been synthesized that exhibit even higher affinity and selectivity. nih.govacs.org For instance, 8-styryl-substituted derivatives of this compound, such as 8-(m-chlorostyryl)-DMPX and 8-(m-bromostyryl)-DMPX, have been shown to possess superior A2A affinity and selectivity compared to standard antagonists like KF17837 and CSC. nih.govacs.orgresearchgate.net

CompoundA2A Affinity (Ki)A2A Selectivity
8-(m-chlorostyryl)-DMPX13 nM100-fold
8-(m-bromostyryl)-DMPX8 nM146-fold
8-(3,4-dimethoxystyryl)-DMPX15 nM167-fold

In Vivo Animal Models

In vivo studies in animal models have been crucial for understanding the physiological and behavioral effects of this compound. These studies allow for the assessment of the compound's activity in a complex, living system.

Hypothermia and Behavioral Studies

In DBA/2 mice, this compound has been shown to potently and selectively block the effects of the A2 adenosine agonist, 5'-N-ethylcarboxamidoadenosine (NECA). nih.gov Notably, this compound was 57 times more potent at blocking NECA-induced hypothermia than CHA-induced hypothermia, an effect mediated by the A1 agonist N6-cyclohexyladenosine. nih.gov It was also 11-fold more potent against NECA-induced behavioral depression compared to that induced by CHA. nih.gov These findings highlight the in vivo A2-selectivity of this compound. nih.govmedchemexpress.com Furthermore, the hypothermic effects are believed to be mediated by peripheral receptors, while the behavioral depression is centrally mediated. nih.gov

Motor Activity Assessments

This compound has been observed to have a stimulatory effect on motor activity. nih.gov In mice, the motor-stimulating potency of this compound was found to be slightly greater than that of caffeine. nih.govwikipedia.org Studies in Wistar rats have also shown that this compound stimulates locomotion. sigmaaldrich.com This effect is consistent with the blockade of A2A receptors in the brain, which are known to play a role in modulating motor function.

Cellular Assays

Cellular assays provide a platform to investigate the molecular mechanisms underlying the effects of this compound at a cellular level. These in vitro studies often involve measuring changes in intracellular signaling molecules in response to the compound. This compound has been utilized in cellular assays to study its role as an A2A receptor antagonist in various cell types. sigmaaldrich.com For example, it has been used to investigate the A2A receptor's role in modulating cyclic adenosine monophosphate (cAMP) levels. sigmaaldrich.com In some cancer cell lines, such as the human esophageal cancer cell lines KYSE-30 and YM-1, high concentrations of this compound have been shown to significantly reduce cell viability. goums.ac.irgoums.ac.ir This effect is thought to be mediated through the blockade of A2a adenosine receptors. goums.ac.irgoums.ac.ir Another study on colon cancer cells indicated that this compound could reverse the pro-apoptotic effects of adenosine, which are mediated through A2a receptor activation. goums.ac.ir

Cell Viability Assays (e.g., MTT assay)

Cell viability assays are crucial in assessing the cytotoxic effects of 3,7-Dimethyl-1-propargylxanthine (this compound). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. aatbio.com This assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. aatbio.com The amount of formazan produced, which can be quantified spectrophotometrically, is directly proportional to the number of viable cells. aatbio.com

In a study investigating the effects of this compound on esophageal cancer cell lines, YM-1 and KYSE30, the MTT assay was employed to measure the inhibition of cell proliferation. The cells were treated with various concentrations of this compound (ranging from 0.1 to 500 μM) for 48 hours. The results indicated that while low concentrations of this compound did not have a significant inhibitory effect, concentrations of 200 μM and higher significantly reduced the viability of both cell lines.

The MTT assay offers a reliable and sensitive method for determining the impact of this compound on cell viability, providing valuable insights into its potential as a therapeutic agent. aatbio.com

Table 1: Effect of this compound on Esophageal Cancer Cell Viability

Cell Line This compound Concentration (μM) Observation
YM-1 < 200 No significant inhibition
YM-1 ≥ 200 Significant decrease in viability
KYSE30 < 200 No significant inhibition

Real-time Polymerase Chain Reaction (RT-PCR) for Receptor Expression

Real-time Polymerase Chain Reaction (RT-PCR) is a powerful technique used to quantify the expression of specific genes, such as those encoding for adenosine receptors, which are the primary targets of this compound. This methodology allows researchers to understand the molecular mechanisms underlying the effects of this compound.

In the same study on esophageal cancer cells, RT-PCR was utilized to determine the expression levels of the A2a adenosine receptor in YM-1 and KYSE30 cells. The results showed that the A2a adenosine receptor was expressed in both cell lines, with slightly higher levels in YM-1 cells compared to KYSE30 cells, although this difference was not statistically significant. This finding is critical as it confirms the presence of the molecular target for this compound in these cancer cells, providing a rationale for its observed effects on cell viability.

The RT-PCR process involves the use of specific primers that bind to the target gene's mRNA sequence. The amplification of the target gene is monitored in real-time using a fluorescent dye, such as SYBR Green, which binds to double-stranded DNA. The level of fluorescence is proportional to the amount of amplified product, allowing for the quantification of the initial mRNA levels.

Spectroscopic Validation Techniques

Spectroscopic methods are indispensable for confirming the chemical structure and purity of synthesized compounds like 3,7-Dimethyl-1-propargylxanthine.

¹H NMR and ¹³C NMR

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) are powerful spectroscopic techniques used to elucidate the molecular structure of a compound. In the synthesis and characterization of this compound and its derivatives, ¹H NMR and ¹³C NMR are routinely employed to confirm the correct placement of the propargyl group and other substituents on the xanthine (B1682287) scaffold. researchgate.net

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. For this compound, characteristic signals in the ¹H NMR spectrum confirm the presence of the propargyl group, with a typical long-range coupling constant of 2.3-2.4 Hz for the propargyl protons. researchgate.net

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The typical signals for the propargyl carbon atoms in the ¹³C NMR spectrum further validate the structure of this compound derivatives. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds. For a compound like this compound, IR spectroscopy can confirm the presence of key functional groups such as the carbonyl groups (C=O) of the xanthine ring, the C-H bonds of the methyl groups, and the characteristic absorption of the alkyne (C≡C) bond of the propargyl group.

Table 2: Characteristic IR Absorption Frequencies

Functional Group Bond Characteristic Absorption (cm⁻¹)
Alkyne C≡C stretch 2100-2260 (weak)
Alkane C-H stretch 2850-3000
Carbonyl C=O stretch 1650-1750 (strong)

Chromatographic Purity Assessment (e.g., HPLC-UV, GC-MS)

Chromatographic techniques are essential for assessing the purity of 3,7-Dimethyl-1-propargylxanthine and its derivatives. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common method for this purpose. sigmaaldrich.comjfda-online.com

In an HPLC-UV system, the sample is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. The UV detector measures the absorbance of the eluting components at a specific wavelength, allowing for their quantification. The purity of the compound can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. jfda-online.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity assessment, particularly for volatile compounds. In GC-MS, the sample is vaporized and separated in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information about the sample's components.

The use of these chromatographic methods ensures that the this compound used in research is of high purity, which is critical for obtaining accurate and reproducible results. jfda-online.comchromatographyonline.com

Future Directions and Emerging Research Avenues for 3,7 Dimethyl 1 Propargylxanthine

Development of Novel Derivatives with Enhanced Properties

The development of new derivatives of DMPX is a primary focus of ongoing research, aiming to improve its therapeutic efficacy. These efforts are concentrated on increasing potency and selectivity, enhancing water solubility and bioavailability, and developing prodrug strategies.

Improved Potency and Selectivity

This compound is recognized as a potent and selective antagonist for A2 adenosine (B11128) receptors. nih.gov Researchers are actively synthesizing and testing a range of 8-substituted derivatives of this compound to further refine these properties. nih.gov

Key findings from these studies include:

8-Styryl-substituted derivatives: These have shown high affinity and selectivity for A2A adenosine receptors. researchgate.net

Specific potent derivatives: Compounds such as 8-(m-chlorostyryl)-DMPX, 8-(m-bromostyryl)-DMPX, and 8-(3,4-dimethoxystyryl)-DMPX have demonstrated significant A2A affinity and selectivity, surpassing standard A2A antagonists like KF17837 and CSC. nih.govresearchgate.netacs.org

DerivativeA2A Affinity (Ki)Selectivity
8-(m-chlorostyryl)-DMPX (CS-DMPX)13 nM100-fold
8-(m-bromostyryl)-DMPX (BS-DMPX)8 nM146-fold
8-(3,4-dimethoxystyryl)-DMPX15 nM167-fold

Enhanced Water Solubility and Bioavailability

A significant challenge with some potent this compound derivatives is their low water solubility, which can limit their therapeutic application. Research is underway to address this by creating more soluble forms of these compounds. For instance, the disodium (B8443419) salts of phosphate (B84403) prodrugs have demonstrated high water solubility. nih.gov One such derivative, 8-(m-methoxystyryl)-7-methyl-3-[3-O-phosphatylpropyl]-1-propargylxanthine disodium salt, has a water solubility of 17 mM (9 mg/mL). nih.gov

Prodrug Strategies (e.g., Phosphate Prodrugs)

Prodrugs are inactive compounds that are converted into active drugs within the body. This strategy is being explored to improve the delivery and efficacy of this compound derivatives. Water-soluble phosphate prodrugs of 1-propargyl-8-styrylxanthine derivatives have been successfully synthesized. nih.govacs.org These prodrugs are stable in aqueous solutions but are readily converted to their active forms by phosphatases in the body. nih.gov

Two primary methods are used for creating these phosphate prodrugs:

Classical Phosphorylation: This method uses phosphorus oxychloride. acs.org

Phosphoramidite Method: This alternative approach is particularly useful for compounds that are difficult to phosphorylate using classical methods. nih.govacs.org

Investigation of A2B and A3 Receptor Modulation by this compound Derivatives

While this compound is primarily known for its activity at A2A receptors, research is expanding to investigate the effects of its derivatives on other adenosine receptor subtypes, such as A2B and A3. Some derivatives have shown high selectivity, with minimal interaction with A2B and A3 receptors. nih.gov For example, the compound MSX-2 is highly selective for A2A receptors over A2B and A3 receptors. nih.gov In contrast, other research indicates that A3 receptors may have an inhibitory role in coronary flow, a finding that could open new avenues for therapeutic intervention. psu.edu The A3 adenosine receptor is also considered a promising target for inflammatory diseases and cancer. nih.gov

Combinatorial Approaches in Therapeutic Strategies

Combining this compound or its derivatives with other therapeutic agents is a promising area of research. This approach aims to enhance therapeutic effects and overcome resistance. In cancer therapy, combining chemotherapy with immunotherapy has shown potential in reprogramming the tumor microenvironment to elicit a stronger anti-tumor immune response. nih.gov Similarly, combining A2AR inhibitors like AZD4635 with anti-PD-L1 antibodies is being investigated to shift the balance from an immunosuppressive to a pro-inflammatory state in the tumor microenvironment. frontiersin.org The interaction of this compound with other xanthines and adenosine agonists has also been studied to understand their combined effects on locomotor activity. nih.gov

Exploration of Novel Disease Indications

The unique properties of this compound and its derivatives are leading to the exploration of their use in a variety of diseases beyond their traditional applications.

Some of the potential new indications include:

Parkinson's Disease: As a selective A2A antagonist, this compound is being investigated for its potential to treat Parkinson's disease. medchemexpress.commedchemexpress.com

Cancer: The A2a receptor is expressed in some cancer cells, and its antagonists are being explored as a therapeutic target. goums.ac.ir Studies have shown that high concentrations of this compound can induce cell death in certain cancer cell lines. goums.ac.ir

Inflammatory Diseases: The A3 adenosine receptor is a target for inflammatory conditions, and modulators of this receptor are in clinical trials for diseases like rheumatoid arthritis and psoriasis. nih.gov

Translational Research and Clinical Potential

The journey of a chemical compound from laboratory discovery to potential therapeutic application is a complex process defined by translational research. For 3,7-Dimethyl-1-propargylxanthine (this compound), this journey is anchored in its specific pharmacological profile as a selective antagonist of the A2A adenosine receptor. medchemexpress.com Preclinical studies have begun to map out its potential clinical utility, primarily in the realms of neurodegenerative diseases and oncology. This research bridges the gap between basic scientific understanding and potential patient-oriented applications.

Preclinical Models and Therapeutic Targets

The bulk of translational research on this compound has been conducted in animal models, aiming to understand its physiological effects and therapeutic promise. A significant portion of this research points towards its potential in managing Parkinson's disease. medchemexpress.com The rationale lies in the high concentration of A2A adenosine receptors in the basal ganglia, a brain region critically involved in motor control and implicated in Parkinson's pathology. By blocking these receptors, this compound can modulate motor functions.

In vivo studies in mice have demonstrated that this compound is a potent antagonist of adenosine analogs. nih.gov It effectively blocks the hypothermia and behavioral depression induced by A2 adenosine receptor agonists like NECA (5'-N-ethylcarboxamidoadenosine). medchemexpress.comnih.gov These findings are crucial as they establish the compound's activity within a living organism, a fundamental step in translational science.

Furthermore, research has explored the effects of this compound on locomotor activity. In mouse models, this compound has been shown to produce motor stimulation, with a potency slightly greater than that of caffeine (B1668208). nih.govnih.gov This stimulatory effect is a key area of interest for neurological conditions characterized by motor deficits.

A more recent avenue of translational research has investigated the potential of this compound in oncology. A study on esophageal cancer cell lines (YM-1 and KYSE30) found that high concentrations of the A2A receptor antagonist induced cell death in a dose-dependent manner. goums.ac.ir This suggests that targeting the A2a adenosine receptor with compounds like this compound could be a viable therapeutic strategy for certain types of cancer. goums.ac.ir

Pharmacokinetic Profile and Brain Penetration

A critical aspect of translational research for any centrally acting agent is its ability to cross the blood-brain barrier (BBB). This compound has been identified as a BBB-penetrable caffeine analogue, a characteristic essential for its potential neurological applications. medchemexpress.com Studies comparing plasma and brain levels of various xanthines in mice indicated that while the penetration of this compound was lower than that of caffeine, it was still able to reach the central nervous system. nih.gov The behavioral effects observed in animal studies, which are centrally mediated, further confirm its capacity to act within the brain. nih.gov

The metabolism and pharmacokinetic properties of a compound are pivotal for its development. The field of Drug Metabolism and Pharmacokinetic (DMPK) analysis is integral to preclinical research, helping to identify potential liabilities of a compound early in the development process. td2inc.com While specific DMPK studies on this compound are part of ongoing research, its characterization as a caffeine analog provides a foundational understanding of its likely metabolic pathways. medchemexpress.comnih.gov

Comparative Potency and Selectivity

The clinical potential of a drug candidate is often determined by its potency and selectivity for its intended target. This compound has been shown to be a more potent and selective A2A adenosine receptor antagonist compared to caffeine. nih.gov

In studies directly comparing the two, this compound was found to be significantly more potent in blocking the effects of the A2A agonist NECA. nih.govwikipedia.org This enhanced potency is a desirable characteristic, as it may allow for therapeutic effects at lower concentrations, potentially minimizing off-target effects.

The table below summarizes the comparative potency of this compound and caffeine from a study in DBA/2 mice. nih.gov

Parameter Compound Potency vs. NECA-induced Effects Potency vs. CHA-induced Effects
Hypothermia (Peripheral) This compound57-fold more potent than vs. CHA-
CaffeineEquipotent with this compound vs. CHA-
Behavioral Depression (Central) This compound11-fold more potent than vs. CHA-
Caffeine2.5-fold less potent than this compound vs. CHA-
Overall vs. NECA This compound28-fold more potent (peripheral), 15-fold more potent (central) than caffeine-

Data sourced from Seale TW, et al. (1988). nih.gov

The selectivity of this compound for A2A receptors over A1 receptors is another key feature. nih.gov This selectivity is important because A1 and A2A receptors can have different, and sometimes opposing, physiological effects. By selectively targeting A2A receptors, this compound may offer a more precise therapeutic action. Research into derivatives of this compound has sought to further enhance this affinity and selectivity. nih.govresearchgate.net

The following table presents binding affinity data for this compound at adenosine A1 and A2 receptors.

Compound Receptor Target Binding Affinity (Ki) Tissue Source
This compound A2 Adenosine Receptor11 ± 3 µMRat Striatal Membranes
This compound A1 Adenosine Receptor45 ± 4 µMRat Cerebral Cortical Membranes

Data sourced from LGC Standards. lgcstandards.com

Q & A

Q. What is the primary mechanism of action of DMPX in adenosine receptor studies?

this compound acts as a selective antagonist of adenosine A2A receptors (A2AR), which are Gs protein-coupled receptors that elevate intracellular cAMP levels upon activation. By competitively binding to A2AR, this compound inhibits adenosine-mediated signaling, making it a critical tool for studying cAMP-dependent pathways in neuropharmacology and oncology. Radioligand binding assays using [³H]MSX-2 in rat striatal membranes confirm its selectivity, with IC₅₀ values significantly lower for A2AR compared to A1 receptors .

Q. What experimental models are commonly used to investigate this compound's effects?

  • In vitro : Human gastric (e.g., KYSE30, YM-1) and cancer cell lines for viability assays (MTT) .
  • Ex vivo : Human small coronary arteries to study adenosine-mediated vasodilation .
  • In vivo : Rat models for neurobehavioral studies (e.g., Huntington’s disease via quinolinic acid injections) and mouse models for alcoholic liver injury .

Q. What safety precautions are required when handling this compound?

this compound is classified as a Category 2 eye and skin irritant. Researchers should:

  • Use personal protective equipment (PPE), including gloves and goggles.
  • Work in a fume hood to avoid inhalation.
  • Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers).
  • Refer to Sigma-Aldrich’s safety data sheet (SDS) for spill management and disposal .

Advanced Research Questions

Q. How can researchers resolve dose-dependent discrepancies in this compound’s effects on cancer cell viability?

In esophageal cancer cell lines (KYSE30, YM-1), this compound shows no cytotoxicity at low concentrations (<200 μM) but induces significant cell death at ≥200 μM. Methodological considerations include:

  • Validating receptor density via qPCR to ensure A2AR expression in target cells.
  • Using MTT assays with rigorous controls (e.g., vehicle-treated cells, ATP quantification).
  • Assessing apoptosis markers (e.g., caspase-3 activation) to confirm mechanisms .

Q. What experimental strategies optimize this compound’s solubility and stability in physiological studies?

  • Solubility : this compound is soluble in DMSO (15 mg/mL). For aqueous solutions, use co-solvents like PEG-400 or cyclodextrins.
  • Stability : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C). Protect from light to prevent photodegradation .

Q. How does this compound modulate cAMP levels across different cell types, and what techniques validate this?

this compound blocks A2AR-mediated cAMP production in cells where these receptors are predominant (e.g., striatal neurons, coronary endothelial cells). Techniques include:

  • ELISA : Quantify intracellular cAMP after adenosine receptor activation.
  • FRET-based biosensors : Real-time monitoring of cAMP dynamics in live cells .

Q. How do conflicting reports on this compound’s neuroprotective effects arise, and how can they be addressed?

In the quinolinic acid (QA) model of Huntington’s disease, this compound exacerbates neuronal damage at low doses (0.02–0.2 mg/kg) but shows protective effects at higher doses (2 mg/kg). To reconcile this:

  • Conduct dose-response studies across multiple models (e.g., QA-induced vs. transgenic mice).
  • Evaluate crosstalk with other adenosine receptor subtypes (A1, A2B) using selective antagonists .

Data Contradiction Analysis

Q. Why do some studies report this compound as ineffective in certain cancer models despite A2AR expression?

Potential factors include:

  • Off-target effects : Validate selectivity using A2AR knockout models or siRNA.
  • Microenvironmental influence : Tumor-associated macrophages or stromal cells may secrete adenosine, overwhelming this compound’s antagonism. Combine with adenosine-degrading enzymes (e.g., PEGylated adenosine deaminase) .

Q. How does this compound’s A2AR antagonism compare to newer generation antagonists (e.g., ANR 94, MRS 1706)?

  • Potency : this compound has lower affinity (Ki ~1–10 μM) compared to ANR 94 (Ki ~nM range).
  • Selectivity : MRS 1706 targets A2B receptors, while this compound is A2A-selective. Use combinatorial approaches to dissect receptor-specific effects .

Methodological Recommendations

  • Receptor Binding Assays : Use rat striatal membranes for A2AR and cortical membranes for A1 receptors with [³H]MSX-2 and [³H]DPCPX, respectively .
  • In Vivo Dosing : For neurobehavioral studies, administer intraperitoneally (1–2 mg/kg) in saline/DMSO (95:5) .
  • Data Reproducibility : Source high-purity this compound (≥98% HPLC) and validate lot-specific COA for consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.